![molecular formula C23H19IN2O2 B3067132 2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole CAS No. 413575-20-9](/img/structure/B3067132.png)
2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the imidazole ring. The presence of the iodine atom, a heavy halogen, could potentially influence the overall shape and properties of the molecule due to its size and electron density .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is aromatic and relatively stable, but can participate in various reactions. The iodophenyl and methoxyphenyl groups could also undergo a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the iodine atom could increase the compound’s molecular weight and potentially its boiling and melting points .Scientific Research Applications
Corrosion Inhibition
2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole derivatives have shown potential as corrosion inhibitors. For instance, derivatives like 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol demonstrated significant corrosion inhibition efficiency on mild steel in acidic solutions. These inhibitors exhibited strong adsorption following the Langmuir model, suggesting a mixed type of adsorption (Prashanth et al., 2021) (Prashanth et al., 2021).
Nonlinear Optical Materials
Imidazole derivatives exhibit properties that make them suitable for nonlinear optical (NLO) applications. A study on 1-(4-methoxyphenyl)-4,5-diphenyl-2-styryl-1H-imidazole revealed its potential as an NLO material, showing fluorescence enhancement in the presence of transition metal ions (Jayabharathi et al., 2012) (Jayabharathi et al., 2012).
Synthesis and Structural Evaluation
The synthesis and structural evaluation of imidazole derivatives provide insights into their chemical properties and potential applications. For example, the synthesis of 2‐(2,4‐difluorophenyl)‐4,5‐bis(4‐methoxyphenyl) [2‐14C] imidazole was achieved for potential use in radiopharmaceuticals (Scott & Hawkins, 1983) (Scott & Hawkins, 1983).
Biological Activities
Imidazole derivatives also exhibit various biological activities. A study on 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole highlighted its antimicrobial and anticancer activities (Ramanathan, 2017) (Ramanathan, 2017).
Electrocatalytic Properties
Imidazole derivatives have been studied for their electrocatalytic properties. For instance, bis-imidazole methane ligated ruthenium(II) complexes have shown catalytic activity for hydrogen production from formic acid in water (Patra, Deka & Singh, 2021) (Patra, Deka & Singh, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19IN2O2/c1-27-19-11-5-15(6-12-19)21-22(16-7-13-20(28-2)14-8-16)26-23(25-21)17-3-9-18(24)10-4-17/h3-14H,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBYSSGQNKZRCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366934 | |
Record name | 2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole | |
CAS RN |
413575-20-9 | |
Record name | 2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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